2-methyl-N-(propan-2-yl)pyridin-3-amine
Description
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-4-6-10-8(9)3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFGNLNWOCDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the reaction of 2-methylpyridine with isopropylamine. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reaction. The reaction is carried out in a solvent like methanol, and the mixture is stirred at room temperature for several hours. After the reaction is complete, the product is isolated by extraction and purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents under controlled temperatures.
Reduction: LiAlH4 is often used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-methyl-N-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Alkyl Chain Modifications
2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (CAS 1515260-18-0):
- Structural Difference : The isopropyl group in the target compound is replaced with a bulkier 2-methylpentan-3-yl chain.
- Impact : Increased steric hindrance reduces solubility in polar solvents like MeCN, as seen in analogous compounds (e.g., compound 4b in ). This bulk may hinder reactivity in coupling reactions but improve lipophilicity for membrane permeability in drug design .
N-(Pyridin-3-ylmethyl)propan-2-amine (CAS 19730-12-2):
- Structural Difference : A methylene bridge links the pyridine and isopropylamine groups.
- Impact : The added flexibility may enhance binding to biological targets (e.g., enzymes or receptors) compared to the rigid pyridine-isopropylamine linkage in the target compound. This derivative’s molecular weight (150.22 g/mol) is slightly lower than the target compound’s estimated weight (~160 g/mol) .
Aromatic and Heterocyclic Extensions
- 5-Methyl-2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine (ChemDiv C239-0022):
- Structural Difference : Incorporates an imidazo[1,2-a]pyridine core fused with a furan ring and a para-isopropylphenyl group.
- Impact : The extended aromatic system enhances π-π stacking interactions, making it suitable for applications in kinase inhibition (e.g., tankyrase inhibitors, as in ). However, the higher molecular weight (C22H23N3O, ~353.44 g/mol) may reduce bioavailability compared to simpler pyridin-3-amine derivatives .
Electron-Donating/Withdrawing Groups
- N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7): Structural Difference: A methoxyphenyl group replaces the methyl and isopropyl substituents. This compound’s solubility in organic solvents (e.g., ethanol) is likely higher than the target compound due to the polar methoxy group .
Physicochemical Properties
| Property | 2-Methyl-N-(propan-2-yl)pyridin-3-amine | N-(Pyridin-3-ylmethyl)propan-2-amine | 5-Methyl-2-(5-methylfuran-2-yl)-imidazo[1,2-a]pyridin-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~160 | 150.22 | 353.44 |
| Solubility | Moderate in ethanol, poor in MeCN | High in polar solvents | Low due to aromatic bulk |
| Bioactivity Potential | Intermediate for drug discovery | Flexible binding motifs | Kinase inhibition |
Biological Activity
2-Methyl-N-(propan-2-yl)pyridin-3-amine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring substituted with a methyl group and an isopropyl amine group, which may influence its solubility and interaction with biological systems.
Antitumor Activity
Research has indicated that pyridine derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced antiproliferative activity against various cancer cell lines. The compound was tested against the MDA-MB-231 breast cancer cell line, revealing an IC50 value of approximately 0.126 µM, indicating potent inhibitory effects on cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.126 |
| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 |
| Control (5-Fluorouracil) | MCF-7 | 17.02 |
The antitumor effects of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. For example, it has been observed to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis . This inhibition could potentially reduce the metastatic spread of tumors.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable bioavailability and clearance rates. Following intravenous administration, it showed a clearance rate of approximately with sufficient oral bioavailability of . Importantly, toxicity assessments demonstrated no acute toxicity in animal models at doses up to .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of pyridine derivatives. For instance, modifications to the substituents on the pyridine ring have been shown to significantly affect biological activity. The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups has been correlated with improved antiproliferative activity against various cancer cell lines .
Table 2: Structure-Activity Relationship of Pyridine Derivatives
| Substituent | Effect on Activity | IC50 (µM) |
|---|---|---|
| -OH | Increased antiproliferative | <0.069 |
| -OCH₃ | Decreased IC50 | 0.075 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
